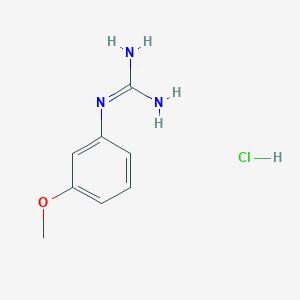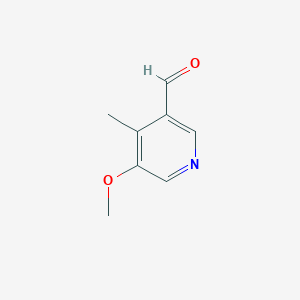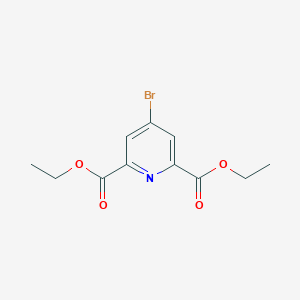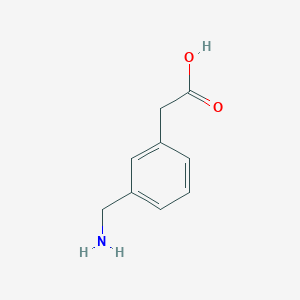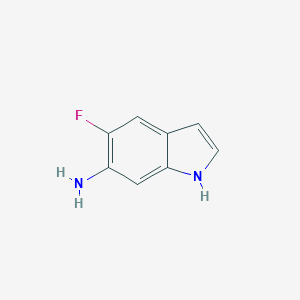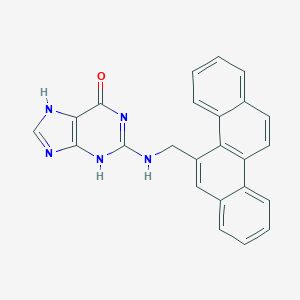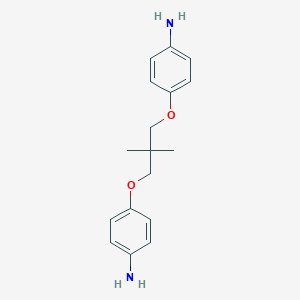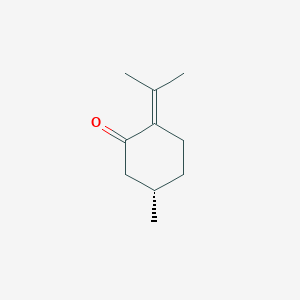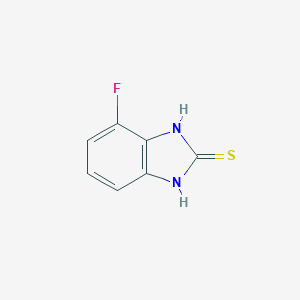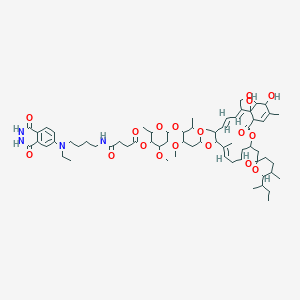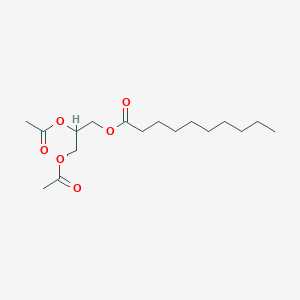![molecular formula C8H12N2 B056905 2-Methyl-5-[(methylamino)methyl]pyridine CAS No. 120740-02-5](/img/structure/B56905.png)
2-Methyl-5-[(methylamino)methyl]pyridine
Übersicht
Beschreibung
“2-Methyl-5-[(methylamino)methyl]pyridine” is an organic compound with the empirical formula C8H12N2 . It is also known as N-Methylpyridine-2-methanamine . The molecular weight of this compound is 122.17 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-[(methylamino)methyl]pyridine” can be represented by the SMILES string CNCc1ccccn1 . This indicates that the molecule consists of a pyridine ring with a methylamino group and a methyl group attached to it.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-5-[(methylamino)methyl]pyridine” are not available, related compounds like 2-(methylamino)pyridine have been studied. For example, 2-(methylamino)pyridine forms copper (II) complexes containing various anions .
Physical And Chemical Properties Analysis
“2-Methyl-5-[(methylamino)methyl]pyridine” is a liquid at room temperature . It has a refractive index of 1.524 and a density of 0.994 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Flow Synthesis of 2-Methylpyridines
- Application Summary : This research focused on the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed, yielding the products without additional work-up or purification .
- Results : Eight 2-methylated pyridines were produced in very good yields . This method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Synthesis of 2-Methyl-5-Ethylpyridine
- Application Summary : This research explored a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) .
- Methods of Application : The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .
- Results : By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction .
Photochemistry of 2-(methylamino)pyridine
- Application Summary : This research focused on the photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix . The study explored amino-imino tautomerism and rotational isomerism .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original research article .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original research article .
Safety Data for 2-(Methylamino)pyridine
- Application Summary : This is not a direct application of the compound, but rather important safety data related to it. The compound 2-(Methylamino)pyridine has been classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and specific target organ toxicity (single exposure) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
Photochemistry of 2-(methylamino)pyridine
- Application Summary : This research focused on the photochemistry of 2-(methylamino)pyridine in a low-temperature argon matrix . The study explored amino-imino tautomerism and rotational isomerism .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original research article .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original research article .
Safety Data for 2-(Methylamino)pyridine
- Application Summary : This is not a direct application of the compound, but rather important safety data related to it. The compound 2-(Methylamino)pyridine has been classified as having acute toxicity (oral, dermal, inhalation), causing skin and eye irritation, and specific target organ toxicity (single exposure) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
- Results : The results or outcomes obtained were not detailed in the search results. For more information, you may want to refer to the original safety data sheet .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-1-(6-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-4-8(5-9-2)6-10-7/h3-4,6,9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDELADZXJDHPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(methylamino)methyl]pyridine | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


